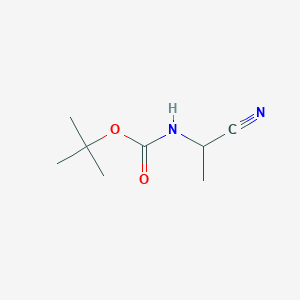
tert-ブチル N-(1-シアノエチル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(1-cyanoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the preparation of functionalized materials .
Biology and Medicine
In biological and medicinal research, tert-butyl N-(1-cyanoethyl)carbamate has been explored for its potential as a precursor in the synthesis of bioactive compounds. It is used in the development of acetylcholinesterase inhibitors, which are investigated for the treatment of Alzheimer’s disease.
Industry
In the industrial sector, tert-butyl N-(1-cyanoethyl)carbamate is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-cyanoethyl)carbamate can be synthesized through a reaction between tert-butyl carbamate and an appropriate cyanoethylating agent under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tert-butyl N-(1-cyanoethyl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
tert-Butyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving tert-butyl N-(1-cyanoethyl)carbamate include acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving tert-butyl N-(1-cyanoethyl)carbamate depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .
作用機序
The mechanism of action of tert-butyl N-(1-cyanoethyl)carbamate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds. In the context of acetylcholinesterase inhibition, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.
Uniqueness
tert-Butyl N-(1-cyanoethyl)carbamate is unique due to its cyanoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in the development of new synthetic methodologies and the preparation of bioactive compounds .
特性
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
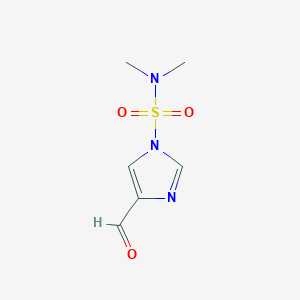
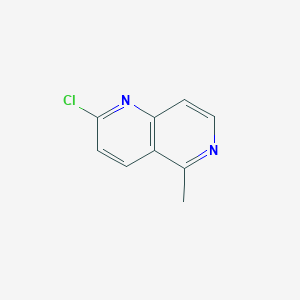
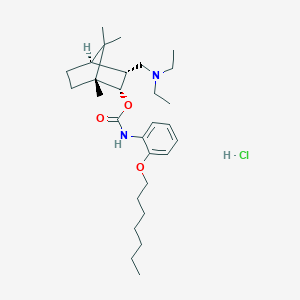
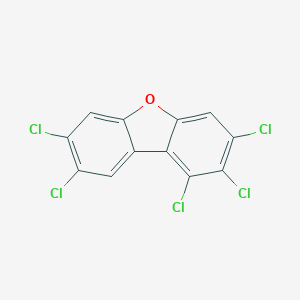
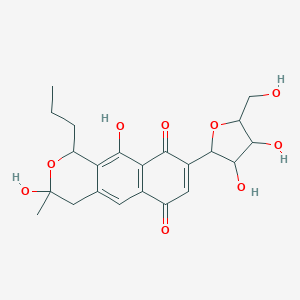
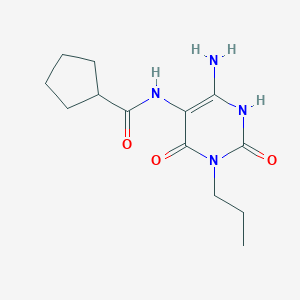
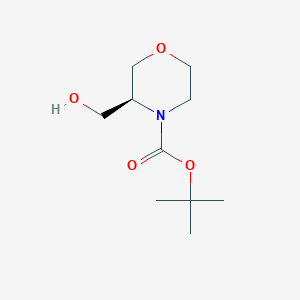
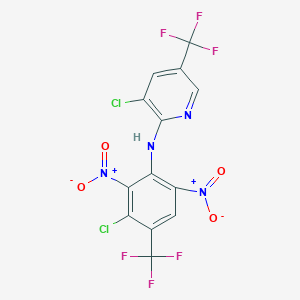
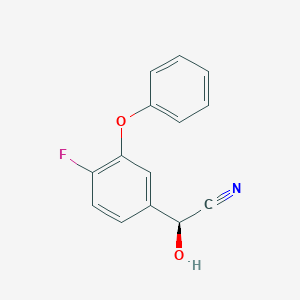
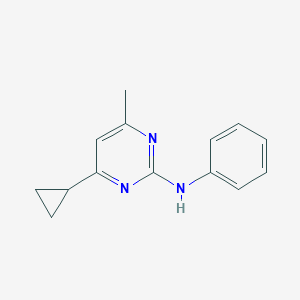

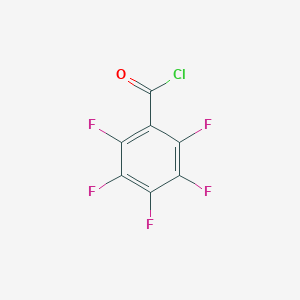
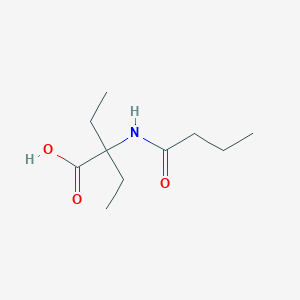
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
